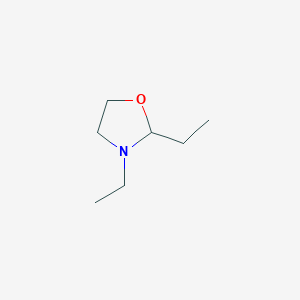
2,3-Diethyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. The presence of the diethyl groups at the 2 and 3 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-1,3-oxazolidine typically involves the reaction of diethylamine with ethylene oxide. This reaction proceeds under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and reaction rate. The general reaction scheme is as follows:
[ \text{Diethylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The nitrogen atom in the oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Substituted oxazolidines
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Oxazolidine derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used as a stabilizer in the formulation of polymers and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-1,3-oxazolidine involves its ability to form stable complexes with various metal ions and enzymes. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination ability is crucial in catalytic processes and in the modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-1,3-oxazolidine
- 2,4-Dimethyl-1,3-oxazolidine
- 2-Ethyl-1,3-oxazolidine
Comparison: 2,3-Diethyl-1,3-oxazolidine is unique due to the presence of two ethyl groups, which enhance its steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it more reactive in certain chemical reactions and more effective in forming stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
1630-64-4 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2,3-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-7-8(4-2)5-6-9-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
NDGHTXXKUMVKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1N(CCO1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


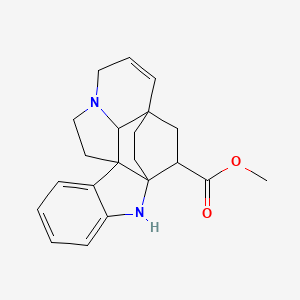
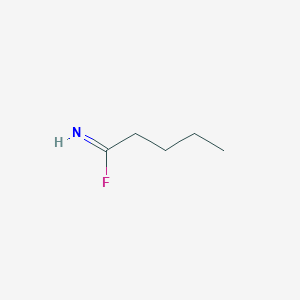
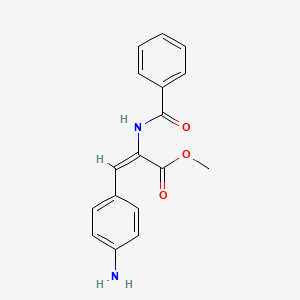
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
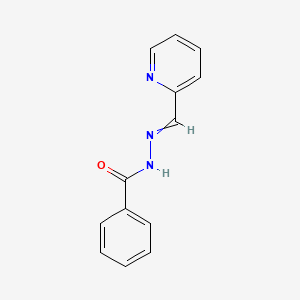

![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)


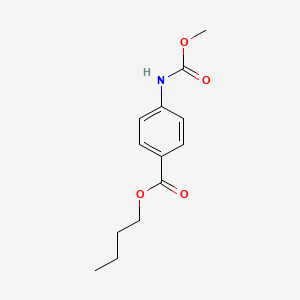
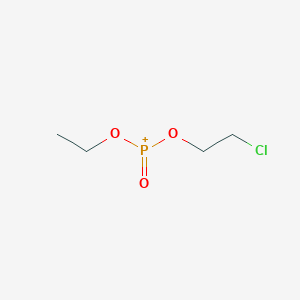
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

